
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the empirical formula C11H19NO4 . It has a molecular weight of 229.27 . The IUPAC name for this compound is 1-tert-butyl 2-methyl 1,2-pyrrolidinedicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its boiling point is predicted to be 316.9±42.0 °C and it has a density of 1.13±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Chiral Pyrrolidines
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate plays a crucial role in the asymmetric synthesis of chiral pyrrolidines, which are important in pharmaceutical chemistry. Chung et al. (2005) demonstrated a practical synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting its importance in the creation of chiral compounds with high yield and enantiomeric excess (Chung et al., 2005).
Formation of Diverse Chemical Structures
The compound is used in divergent and solvent-dependent reactions to synthesize a variety of chemical structures. Rossi et al. (2007) explored its reactions with β,β,β and α,β-substituted enamines, leading to the synthesis of different compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles (Rossi et al., 2007).
Crystal Structure Analysis
This compound is also significant in crystallography. Naveen et al. (2007) used it to analyze the crystal structure of related compounds, providing insights into molecular configurations and intermolecular interactions (Naveen et al., 2007).
Antithrombin Activity
In medical chemistry, its derivatives have been studied for potential antithrombin activity. Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, demonstrating their potential as thrombin inhibitors (Ayan et al., 2013).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .
Mecanismo De Acción
Target of Action
The primary targets of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined . Understanding the compound’s influence on biochemical pathways will provide insights into its downstream effects and potential therapeutic applications.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327861 | |
| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145681-01-2 | |
| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate in the synthesis of the fluorous prolinol methyl ether catalyst?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the fluorous prolinol methyl ether catalyst. [] The research highlights its transformation through perfluorohexylethylation, methylation, and deprotection to yield the target catalyst. This process demonstrates the compound's versatility as a synthetic building block for creating chiral catalysts with potential applications in asymmetric synthesis.
Q2: How does the structure of the catalyst derived from this compound influence its catalytic activity in the Michael addition reaction?
A2: The research demonstrates that incorporating a fluorous perfluorohexylethyl group, introduced via this compound, significantly enhances the diastereoselectivity of the prolinol methyl ether catalyst in the Michael addition of propanal to nitrostyrene. [] The study reveals a syn/anti ratio of 92:8 with the fluorous catalyst, surpassing the selectivity observed with non-fluorinated counterparts (syn/anti = 87-80:13-20). This difference underscores the impact of the fluorous alkyl group, originating from the starting material, on the catalyst's ability to differentiate between diastereomeric transition states during the reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



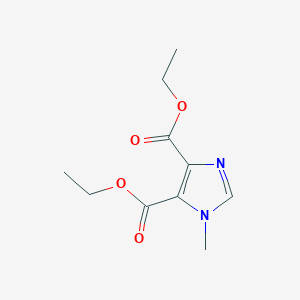
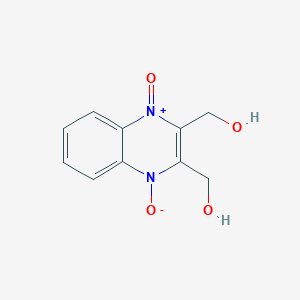
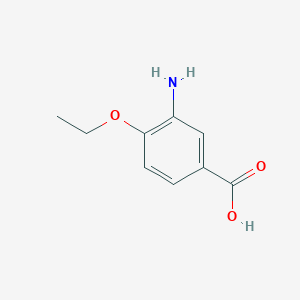
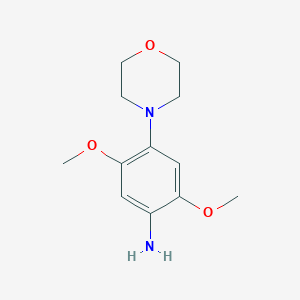
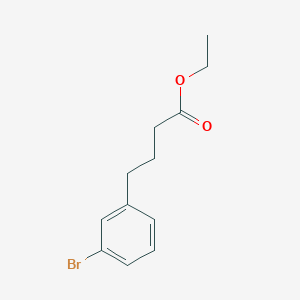
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
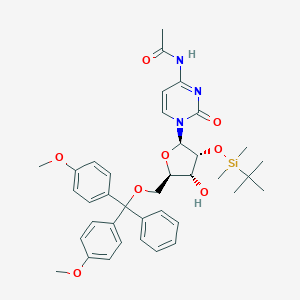
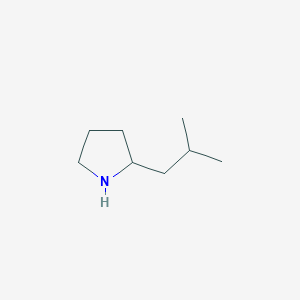

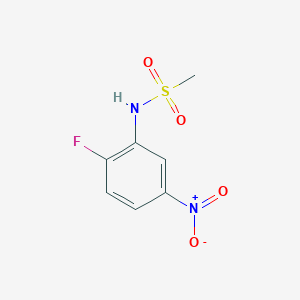

![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)

